5-Chloronaphthalene-1-carbaldehyde
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Description
Synthesis Analysis
The synthesis of 5-Chloronaphthalene-1-carbaldehyde may involve several methods. One of the most versatile and economical methods involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one . Other methods include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of 5-Chloronaphthalene-1-carbaldehyde is represented by the formula C11H7ClO . The molecular weight of the compound is 190.62 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloronaphthalene-1-carbaldehyde include a molecular weight of 190.62 g/mol . The compound’s density, boiling point, and melting point are not available .Scientific Research Applications
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Accurate Experimental Structure of 1-Chloronaphthalene
- Field : Chemistry
- Application : This research investigates the structure of isolated 1-chloronaphthalene .
- Methods : The structure was investigated in a supersonic expansion by high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range .
- Results : Accurate values of the rotational, centrifugal distortion, and nuclear quadrupole coupling constants for the only available conformer have been determined .
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Novel cost-effective acceptor:P3HT based organic solar cells
- Field : Materials Science
- Application : This research focuses on the development of cost-effective organic solar cells .
- Methods : The study presents four novel simplified non-fullerene acceptor (NFA) analogues to O-IDTBR for reducing the synthetic complexity .
- Results : The best performing material combination reached an average efficiency of 5.39%, which led to an industrial readiness factor (i-FOM) of 0.26 .
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Additive engineering for high-performance P3HT:non-fused ring electron
- Field : Materials Science
- Application : This research investigates the use of additives in the production of high-performance organic solar cells .
- Methods : The study compares the performance of devices processed with different additives, including 1-chloronaphthalene .
- Results : Devices processed with 1-methoxynaphthalene (1-MN) showed better phase separation and a higher power conversion efficiency (PCE) of 6.98% compared to those processed with 1-chloronaphthalene .
- Simultaneous Detection of Chlorinated Polycyclic Aromatic Hydrocarbons
- Field : Environmental Science
- Application : This research focuses on the simultaneous detection of chlorinated polycyclic aromatic hydrocarbons (ClPAHs), including polychlorinated naphthalenes (PCNs), in wastewater samples .
- Methods : All these compounds could be analyzed by gas chromatography–electron ionization mass spectrometry in selected ion monitoring mode and separated on a DB-17ms column .
- Results : The method detection and quantification limits were less than 27.6 ng/L and less than 91.9 ng/L respectively in the aqueous phase, and less than 0.18 ng/L and less than 0.61 ng/L respectively in the solid phase of 4-L wastewater samples .
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Accurate Experimental Structure of 1-Chloronaphthalene
- Field : Chemistry
- Application : This research investigates the structure of isolated 1-chloronaphthalene .
- Methods : The structure was investigated in a supersonic expansion by high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2-8 GHz frequency range .
- Results : Accurate values of the rotational, centrifugal distortion, and nuclear quadrupole coupling constants for the only available conformer have been determined .
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The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives
- Field : Pharmaceutical Chemistry
- Application : This review highlights the recent applications of 1H-indole-3-carbaldehyde in sustainable multicomponent reactions .
- Methods : The study provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
- Results : The research spans from 2014 to 2021, indicating ongoing interest and development in this area .
properties
IUPAC Name |
5-chloronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLLQZEGPAYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576438 |
Source
|
Record name | 5-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalene-1-carbaldehyde | |
CAS RN |
151222-57-0 |
Source
|
Record name | 5-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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